molecular formula C20H25N3OS B2871688 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034588-61-7

3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No. B2871688
CAS RN: 2034588-61-7
M. Wt: 355.5
InChI Key: XBZPRDXWHABKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, activation, and signaling. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Aromatase Inhibition and Cancer Therapy

Compounds structurally related to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide have been studied for their potential in inhibiting estrogen biosynthesis. This inhibition is crucial in the treatment of hormone-dependent breast cancer. For instance, studies on various 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which share a similar structural motif, showed significant in vitro inhibition of human placental aromatase. These compounds could potentially be more effective and selective inhibitors of estrogen biosynthesis than existing treatments like aminoglutethimide (Hartmann & Batzl, 1986).

Glycine Transporter 1 Inhibition and CNS Diseases

Compounds with structural similarity to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide have been explored for their role as glycine transporter 1 (GlyT1) inhibitors. This inhibition is relevant in central nervous system (CNS) diseases. A study on a compound resembling the structure demonstrated potent GlyT1 inhibitory activity and an increase in cerebrospinal fluid glycine concentration in rats, suggesting potential therapeutic applications in CNS disorders (Yamamoto et al., 2016).

Metabolism and Pharmacokinetics in Drug Design

Understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is vital for drug design. Studies on pyridoglutethimide, an analogue of aminoglutethimide, revealed insights into its metabolism and pharmacokinetics in animals, which are crucial for predicting the behavior of similar compounds in humans (Seago et al., 1986).

Corrosion Inhibition and Material Science

In the field of material science, piperidine derivatives, akin to 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, have been investigated for their corrosion inhibition properties. This research is important for protecting metals like iron from corrosion, a critical concern in various industrial applications. A study highlighted the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, demonstrating their potential in this area (Kaya et al., 2016).

properties

IUPAC Name

3-phenylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(10-15-25-19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZPRDXWHABKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.